(+)-氯甲基薄荷醚

描述

Synthesis Analysis

The synthesis of chlorophyll derivatives and chlorins from porphyrins highlights the versatile methods of producing compounds with chloromethyl groups. For instance, chlorophyll-a derivatives have been synthesized through Wittig reaction, further modified to attach various groups, demonstrating the synthetic flexibility of chloromethyl compounds (Yamamoto & Tamiaki, 2015); (Taniguchi & Lindsey, 2017).

Molecular Structure Analysis

Studies on chlorinated ethylenes and the structure of poly(silylenemethylene) provide insights into the molecular configurations affected by chloromethyl groups. The structural characterization of these compounds through NMR spectroscopy and electron-diffraction data reveals the impact of chlorine substitution on molecular geometry and reactivity (Politzer & Hedges, 2009); (Shen & Interrante, 1996).

Chemical Reactions and Properties

Chloromethyl compounds engage in diverse chemical reactions, such as the palladium-catalyzed synthesis of heterocycle-containing diarylmethanes and the photochlorination of polyethylene. These reactions illustrate the chemical versatility and reactivity of chloromethyl groups in various synthetic pathways (Kuriyama et al., 2014); (Moradi, Abadi, & Shahrokhi, 2012).

Physical Properties Analysis

Research on the characterization and kinetics of photochlorination processes provides insight into the physical properties of chlorinated polyethylene. The studies detail the mechanisms and rates of chlorination, revealing how chloromethyl groups influence the physical properties of polymers during chemical modifications (Moradi, Abadi, & Shahrokhi, 2012).

Chemical Properties Analysis

The reactive properties of chlorinated ethylenes and the synthesis of halogen-containing poly(azomethine-urethane)s demonstrate the chemical properties of chloromethyl groups. These studies explore the effects of chlorine substitution on reactivity and the synthesis of new compounds, highlighting the chemical behavior of chloromethyl groups in various contexts (Politzer & Hedges, 2009); (Tamareselvy, Venkatarao, & Kothandaraman, 1990).

科学研究应用

叶绿素荧光作为一种实用工具:叶绿素荧光分析是一种用于植物生理学和生态生理学的有力技术。它提供了对光合作用在叶和亚细胞水平上的组织、功能和生理学的见解,并且在陆地生态系统的遥感中具有应用 (Porcar-Castell 等人,2014)。

在胁迫生理学中的应用:叶绿素荧光已被用于研究植物在各种胁迫条件下的光合性能,包括环境胁迫,对于理解植物对这些胁迫的反应机制至关重要 (Baker 和 Rosenqvist,2004)。

仪器和方法:叶绿素荧光仪器和方法的发展极大地推进了该领域,能够对完整叶片中的光合作用进行更精确和无创的评估 (Kalaji 等人,2014)。

叶绿素荧光在植物科学研究中的应用:该技术还用于植物科学研究以深入了解光合装置,其在作物生产策略中的应用也越来越受到认可 (Maxwell 和 Johnson,2000)。

新兴应用:叶绿素荧光的应用正在不断涌现,包括在遥感和高通量表型分析中,反映了该技术在广泛的植物科学研究领域中的潜力 (Murchie 和 Lawson,2013)。

属性

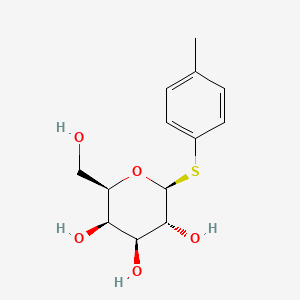

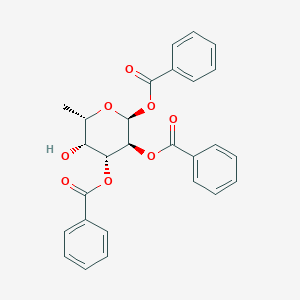

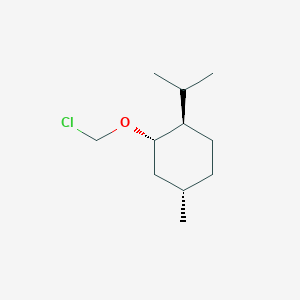

IUPAC Name |

(1R,2S,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPLTFUYFXWFGB-AXFHLTTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OCCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Chloromethylmenthylether | |

CAS RN |

103128-76-3 | |

| Record name | (+)-Chloromethyl menthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。